

An In-Depth Technical Guide to 3-(Benzylxy)cyclobutanol (CAS 100058-61-5)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(Benzylxy)cyclobutanol

Cat. No.: B3021930

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Introduction

3-(Benzylxy)cyclobutanol, identified by the CAS number 100058-61-5, is a versatile organic compound featuring a cyclobutane ring functionalized with both a benzylxy and a hydroxyl group. This unique structural arrangement imparts a combination of properties that make it a valuable intermediate in various fields of chemical synthesis, particularly in the development of pharmaceuticals and advanced materials. Its potential as a precursor for radiolabeled compounds for Positron Emission Tomography (PET) imaging and as a component in Proteolysis Targeting Chimeras (PROTACs) highlights its growing importance in modern drug discovery and diagnostic research.^[1] This guide provides a comprehensive overview of the available experimental data for **3-(Benzylxy)cyclobutanol**, offering insights into its synthesis, characterization, and potential applications.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **3-(Benzylxy)cyclobutanol** is presented in the table below. These properties are essential for its handling, storage, and application in experimental settings.

Property	Value	Source(s)
CAS Number	100058-61-5	
Molecular Formula	C ₁₁ H ₁₄ O ₂	
Molecular Weight	178.23 g/mol	
Appearance	Colorless to yellow oil/liquid	
Boiling Point	145 °C at 4 Torr	
Density	1.0773 g/cm ³ at 25 °C	
Storage	Room temperature, sealed in a dry place	

Synthesis and Purification

A common and effective method for the synthesis of **3-(Benzylxy)cyclobutanol** involves the reduction of its corresponding ketone, 3-(benzylxy)cyclobutanone. This reaction is typically carried out using a mild reducing agent such as sodium borohydride.

Experimental Protocol: Reduction of 3-(Benzylxy)cyclobutanone

Objective: To synthesize **3-(Benzylxy)cyclobutanol** via the reduction of 3-(benzylxy)cyclobutanone.

Materials:

- 3-(Benzylxy)cyclobutanone
- Tetrahydrofuran (THF), anhydrous
- Methanol (MeOH), anhydrous
- Sodium borohydride (NaBH₄)
- Ethyl acetate

- Water, deionized
- Anhydrous sodium sulfate
- Round-bottomed flask
- Magnetic stirrer
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- In a 100 mL round-bottomed flask, dissolve 3-(benzyloxy)cyclobutanone (2.00 g, 11.4 mmol) in a mixture of tetrahydrofuran (20 mL) and methanol (1 mL).
- Cool the reaction mixture to 0 °C using an ice bath.
- While stirring, add sodium borohydride (0.475 g, 12.5 mmol) to the cooled solution in portions.
- After the addition is complete, remove the ice bath and continue stirring the reaction mixture at room temperature for 30 minutes.
- Upon completion of the reaction (monitored by TLC), quench the reaction by pouring the mixture into water (30 mL).
- Extract the aqueous layer with ethyl acetate (2 x 30 mL).
- Combine the organic layers and dry over anhydrous sodium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield **3-(benzyloxy)cyclobutanol** as a yellow oil (1.83 g, 90% yield).

Causality of Experimental Choices:

- The use of a mixture of THF and methanol as the solvent system ensures the solubility of both the starting material and the reducing agent.
- Cooling the reaction to 0 °C before the addition of sodium borohydride helps to control the exothermic reaction and prevent the formation of byproducts.
- Sodium borohydride is chosen as the reducing agent due to its selectivity for reducing ketones in the presence of other functional groups and its relatively mild nature.

Spectroscopic Characterization

The structural elucidation of **3-(BenzylOxy)cyclobutanol** is confirmed through various spectroscopic techniques, including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) in the positive ion mode is a common method for determining the molecular weight of **3-(BenzylOxy)cyclobutanol**. The protonated molecule $[M+H]^+$ is typically observed.

Expected Fragmentation Pattern: The fragmentation of **3-(benzylOxy)cyclobutanol** in mass spectrometry is expected to proceed through several characteristic pathways for alcohols.^{[2][3]} These include:

- Alpha-cleavage: Cleavage of the C-C bond adjacent to the hydroxyl group.
- Dehydration: Loss of a water molecule (H_2O), which is a common fragmentation pathway for alcohols.^[2]

Infrared (IR) Spectroscopy

The IR spectrum of **3-(BenzylOxy)cyclobutanol** will exhibit characteristic absorption bands corresponding to its functional groups.

Expected IR Absorption Bands:

- O-H stretch: A broad band in the region of $3600\text{-}3200\text{ cm}^{-1}$ is characteristic of the hydroxyl group, with the broadening resulting from hydrogen bonding.
- C-H stretch (aromatic): Peaks typically appear above 3000 cm^{-1} .
- C-H stretch (aliphatic): Strong absorptions are expected in the $3000\text{-}2850\text{ cm}^{-1}$ region.
- C=C stretch (aromatic): Bands in the $1600\text{-}1450\text{ cm}^{-1}$ region are indicative of the benzene ring.
- C-O stretch (ether): A strong absorption band is expected in the $1250\text{-}1050\text{ cm}^{-1}$ range.
- C-O stretch (alcohol): A strong absorption band is expected in the $1260\text{-}1000\text{ cm}^{-1}$ range.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy are crucial for the detailed structural confirmation of **3-(BenzylOxy)cyclobutanol**. The chemical shifts and coupling constants provide valuable information about the connectivity and stereochemistry of the molecule.

Predicted ^1H NMR Spectral Data (in CDCl_3):

- δ 7.2-7.4 ppm (m, 5H): Protons of the phenyl group.
- δ 4.5 ppm (s, 2H): Methylene protons of the benzyl group (-O-CH₂-Ph).
- δ ~4.0 ppm (m, 1H): Methine proton attached to the hydroxyl group (-CH-OH).
- δ ~3.8 ppm (m, 1H): Methine proton attached to the benzyloxy group (-CH-O-).
- δ ~2.0-2.5 ppm (m, 4H): Methylene protons of the cyclobutane ring.
- δ ~1.5-2.0 ppm (br s, 1H): Hydroxyl proton (-OH). The chemical shift of this proton can vary depending on concentration and solvent.

Predicted ^{13}C NMR Spectral Data (in CDCl_3):

- δ ~138 ppm: Quaternary carbon of the phenyl group attached to the methylene group.

- δ ~128.5 ppm, ~127.8 ppm, ~127.6 ppm: Carbons of the phenyl ring.
- δ ~71 ppm: Methylene carbon of the benzyl group (-O-CH₂-Ph).
- δ ~70 ppm: Methine carbon attached to the benzyloxy group (-CH-O-).
- δ ~65 ppm: Methine carbon attached to the hydroxyl group (-CH-OH).
- δ ~30-35 ppm: Methylene carbons of the cyclobutane ring.

Analytical Methodologies

For the quality control and analysis of **3-(Benzyl)benzylcyclobutanol**, chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are indispensable.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for the analysis of **3-(Benzyl)benzylcyclobutanol** and related benzyloxy compounds.^[4]

Illustrative HPLC Method:

- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μ m).
- Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, potentially with a modifier like formic acid or trifluoroacetic acid for improved peak shape.^{[4][5]}
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at a wavelength where the benzene ring absorbs, typically around 254 nm.
- Injection Volume: 10-20 μ L.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like **3-(Benzyl)benzylcyclobutanol**. Derivatization may be employed to improve its

volatility and chromatographic behavior.[\[6\]](#)

Illustrative GC-MS Method:

- Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
- Injector Temperature: 250 °C.
- Oven Program: A temperature gradient starting from a lower temperature (e.g., 100 °C) and ramping up to a higher temperature (e.g., 280 °C) to ensure good separation.
- Carrier Gas: Helium at a constant flow rate.
- MS Detector: Electron ionization (EI) at 70 eV.
- Mass Range: Scanning from a low m/z (e.g., 40) to a higher m/z (e.g., 300).

Biological and Pharmacological Relevance

The structural motifs present in **3-(Benzyl)oxy)cyclobutanol** make it a compound of significant interest in medicinal chemistry and drug development.

Precursor for PET Imaging Agents

The benzyl group can be modified to incorporate a positron-emitting radionuclide, such as ¹⁸F, making **3-(Benzyl)oxy)cyclobutanol** a valuable precursor for the synthesis of PET imaging agents.[\[7\]](#) PET is a non-invasive imaging technique that allows for the visualization and quantification of biological processes at the molecular level.[\[8\]](#) The development of novel PET tracers is crucial for the early diagnosis and monitoring of various diseases, including cancer and neurodegenerative disorders.

Component of PROTACs

3-(Benzyl)oxy)cyclobutanol and its derivatives can serve as linkers in the design of Proteolysis Targeting Chimeras (PROTACs).[\[1\]](#) PROTACs are bifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. This technology represents a promising new modality for therapeutic intervention.

Safety and Handling

3-(BenzylOxy)cyclobutanol should be handled with appropriate safety precautions in a laboratory setting. It is important to consult the Safety Data Sheet (SDS) before use.

General Safety Recommendations:

- Work in a well-ventilated area or a fume hood.
- Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
- Avoid inhalation of vapors.
- Store in a tightly closed container in a dry and cool place.

Conclusion

3-(BenzylOxy)cyclobutanol (CAS 100058-61-5) is a valuable and versatile chemical intermediate with significant potential in the fields of medicinal chemistry, drug discovery, and materials science. This guide has provided a comprehensive overview of its synthesis, spectroscopic characterization, analytical methodologies, and biological relevance. As research in areas such as PET imaging and targeted protein degradation continues to advance, the demand for and importance of well-characterized building blocks like **3-(BenzylOxy)cyclobutanol** are expected to grow.

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- To cite this document: BenchChem. [An In-Depth Technical Guide to 3-(Benzyl)benzoate (CAS 100058-61-5)]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3021930#cas-number-100058-61-5-experimental-data]

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